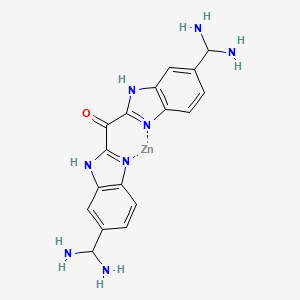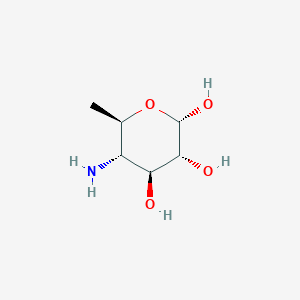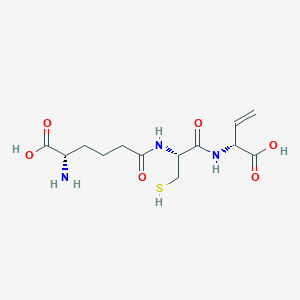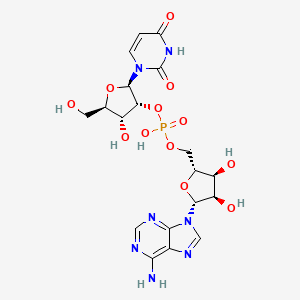
Uridylyl-2'-5'-phospho-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Uridylyl-2’-5’-Phospho-Adenosin beinhaltet typischerweise die Kupplung von Uridin und Adenosinmonophosphat durch eine Phosphodiesterbindung. Die Reaktionsbedingungen erfordern oft die Anwesenheit von aktivierenden Mitteln wie Carbodiimiden oder Phosphoramiditen, um die Bildung der Phosphodiesterbindung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Uridylyl-2’-5’-Phospho-Adenosin kann die großtechnische enzymatische Synthese unter Verwendung von Ribonuklease-Enzymen beinhalten, um die Bildung der Phosphodiesterbindung zu katalysieren. Diese Methode gewährleistet eine hohe Spezifität und Ausbeute, was sie für die großtechnische Produktion geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Uridylyl-2’-5’-Phospho-Adenosin kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Die Verbindung kann durch Ribonucleasen hydrolysiert werden, wodurch die Phosphodiesterbindung gespalten wird.
Oxidation und Reduktion: Obwohl seltener, können die Purin- und Pyrimidinbasen unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Umfasst typischerweise die Verwendung von Ribonuklease-Enzymen unter milden wässrigen Bedingungen.
Oxidation: Kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können für Reduktionsreaktionen verwendet werden.
Hauptprodukte
Hydrolyse: Erzeugt Uridin und Adenosinmonophosphat.
Oxidation und Reduktion: Führten zu modifizierten Nukleotiden mit veränderten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Uridylyl-2’-5’-Phospho-Adenosin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biochemie: Wird als Substrat in Studien zur Ribonukleaseaktivität und RNA-Prozessierung verwendet.
Molekulare Biologie: Dient als Modellverbindung für die Untersuchung von Nukleotid-Interaktionen und enzymatischen Mechanismen.
Medizin: Potenzielle Anwendungen in der Medikamentenentwicklung und therapeutischen Interventionen, die auf RNA-bezogene Prozesse abzielen
Wirkmechanismus
Der Wirkmechanismus von Uridylyl-2’-5’-Phospho-Adenosin beinhaltet seine Interaktion mit Ribonuklease-Enzymen, die die Phosphodiesterbindung erkennen und spalten. Diese Interaktion wird durch spezifische Bindungsstellen am Enzym erleichtert, die die Nukleotidstruktur aufnehmen, was zur Hydrolyse der Verbindung führt .
Wirkmechanismus
The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Uridylyl-2’-5’-Phospho-Guanosin: Ein weiteres Purin-Ribonukleosidmonophosphat mit ähnlichen Strukturmerkmalen.
Uridylyl-2’-5’-Phospho-Cytidin: Ein Pyrimidin-Ribonukleosidmonophosphat mit vergleichbaren Eigenschaften.
Einzigartigkeit
Uridylyl-2’-5’-Phospho-Adenosin ist aufgrund seiner spezifischen Purin-Pyrimidin-Verknüpfung einzigartig, die im Vergleich zu anderen Nukleotiden unterschiedliche biochemische Eigenschaften und Interaktionen bietet. Diese Einzigartigkeit macht es zu einem wertvollen Werkzeug bei der Untersuchung von Nukleotid-Interaktionen und enzymatischen Prozessen .
Eigenschaften
Molekularformel |
C19H24N7O12P |
|---|---|
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI-Schlüssel |
QARCCHXXGAIRFS-KPKSGTNCSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


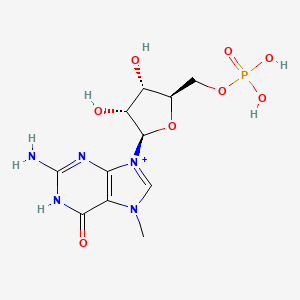


![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)

![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate](/img/structure/B10777248.png)
![5-(azidomethyl)-1-N,3-N-bis[3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]benzene-1,3-dicarboxamide](/img/structure/B10777253.png)
![16-[Amino(hydroxy)methoxy]-12-hydroxy-20-[11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777265.png)
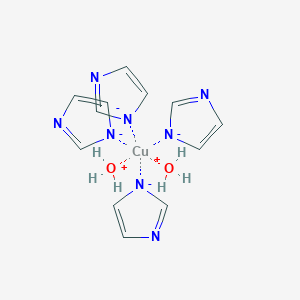
![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)
